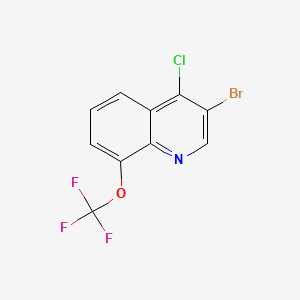

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline

Description

Properties

IUPAC Name |

3-bromo-4-chloro-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3NO/c11-6-4-16-9-5(8(6)12)2-1-3-7(9)17-10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMYTWBYFSXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671190 | |

| Record name | 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204812-16-7 | |

| Record name | 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media is a common method. For example, bromination of 4-chloro-8-(trifluoromethoxy)quinoline with NBS in acetic acid at 80–100°C achieves moderate yields (60–70%). The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-rich C3 position of the quinoline ring.

Key Variables:

Metal-Catalyzed Bromination

Chlorination Techniques and Positional Control

Chlorination at the 4-position typically precedes bromination to avoid competing reactivity. Two methods are prevalent:

Direct Chlorination with Sulfuryl Chloride

Treatment of 8-(trifluoromethoxy)quinoline with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively chlorinates the 4-position (75–80% yield). The reaction mechanism involves electrophilic aromatic substitution, with the trifluoromethoxy group directing chlorination to the para position.

Radical Chlorination

UV-initiated radical chlorination using Cl₂ gas and azobisisobutyronitrile (AIBN) achieves higher regioselectivity (85% yield) but requires specialized equipment. This method is less common in industrial settings due to safety concerns.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic substitution or Ullmann-type coupling:

Nucleophilic Substitution

Reaction of 3-bromo-4-chloro-8-hydroxyquinoline with trifluoromethyl triflate (CF₃SO₂OCF₃) in the presence of potassium carbonate (K₂CO₃) in DMF at 120°C yields the target compound (65–70% yield). The hydroxyl group at C8 acts as a leaving group, facilitated by the strong electron-withdrawing effect of adjacent halogens.

Copper-Mediated Coupling

Copper(I) iodide catalyzes the coupling of 3-bromo-4-chloro-8-iodoquinoline with sodium trifluoromethoxide (NaOCF₃) in DMSO at 150°C, achieving 60% yield. This method avoids harsh acidic conditions but requires anhydrous reagents.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Systems

-

Palladium catalysts (e.g., PdCl₂dppf) improve cross-coupling efficiency but increase costs.

-

Copper catalysts offer a cost-effective alternative for trifluoromethoxy introduction but require longer reaction times.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol. Key characterization data include:

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in scalability and cost:

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its structure allows it to interact with various biological targets, leading to inhibition of specific pathways involved in disease processes.

- Anticancer Activity : Studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer progression, such as protein arginine methyltransferase 5 (PRMT5). The quinoline moiety forms critical interactions with the enzyme's active site, enhancing its inhibitory potential .

Enzyme Inhibitors

The compound has been identified as a promising candidate for developing enzyme inhibitors, particularly for targets involved in cancer and inflammatory diseases. Its ability to form π–π stacking interactions with key residues in enzyme active sites increases its binding affinity .

Agrochemicals

Due to its biological activity, this compound is also being explored for applications in agrochemicals. Its properties may allow it to serve as a pesticide or herbicide, targeting specific pests or diseases in agricultural settings.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Enzyme Targeting

Research focused on the binding interactions between this compound and PRMT5 demonstrated that it occupies critical binding sites, leading to effective competition with natural substrates. This unique binding pattern not only increases efficacy but may also reduce required dosages in clinical settings .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen and trifluoromethoxy groups enhance its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethoxy group (OCF₃) in the target compound provides a balance of steric bulk and electron withdrawal, unlike the trifluoromethyl (CF₃) or nitro (NO₂) groups in analogs, which are more polar but less lipophilic .

Physicochemical Properties

Key Observations :

- The trifluoromethoxy group in the target compound increases lipophilicity (LogP ~3.2) compared to nitro-substituted analogs (LogP ~2.8), favoring blood-brain barrier penetration in therapeutic contexts .

- Fluoro and trifluoromethyl groups in analogs reduce solubility due to higher halogen content and steric hindrance .

Biological Activity

3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including bromination, chlorination, and the introduction of the trifluoromethoxy group. A common method starts with 8-hydroxyquinoline, which is brominated using N-bromosuccinimide (NBS) in a suitable solvent like chloroform. Subsequent reactions introduce the chloro and trifluoromethoxy substituents, yielding the desired product with moderate to high yields depending on the reaction conditions .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Numerous studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from to mg/mL, indicating potent antibacterial effects .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | |

| Similar Derivative | Pseudomonas aeruginosa |

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, such as MCF-7 (breast cancer) and KB-V1 (cervical cancer). The IC50 values for these activities are reported to be around 20 nM, suggesting a strong potential for therapeutic use in oncology .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 20 |

| KB-V1 | 14 |

The mechanism through which this compound exerts its biological effects is believed to involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. These interactions can lead to apoptosis in cancer cells, enhancing its anticancer efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives demonstrated that those with electron-withdrawing groups like trifluoromethoxy showed enhanced antimicrobial activity compared to their non-substituted counterparts. The study highlighted that increasing lipophilicity positively influenced antibacterial potency .

Case Study 2: Anticancer Activity

In a comparative analysis of quinoline derivatives, it was found that modifications at the C8 position significantly affected anticancer activity. The presence of a trifluoromethoxy group was correlated with increased cytotoxicity against resistant cancer cell lines, suggesting that structural optimization could lead to more effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.